Technical Synthesis Guide: 5-Butylamino-1,3,4-thiadiazole-2-thiol
Technical Synthesis Guide: 5-Butylamino-1,3,4-thiadiazole-2-thiol
Executive Summary
Target Molecule: 5-(Butylamino)-1,3,4-thiadiazole-2-thiol CAS Registry Number: 27391-63-5 (Generic/Isomer dependent) Molecular Formula: C₆H₁₁N₃S₂ Molecular Weight: 189.30 g/mol [1]
This technical guide details the synthesis of 5-butylamino-1,3,4-thiadiazole-2-thiol, a heterocyclic intermediate critical in the development of corrosion inhibitors, vulcanization accelerators, and pharmaceutical pharmacophores (specifically diuretic and antimicrobial agents).[1] The synthesis follows a convergent route involving the cyclization of 4-butylthiosemicarbazide with carbon disulfide (CS₂) under basic conditions.
This protocol is designed for research and scale-up chemists, emphasizing mechanistic understanding, safety regarding volatile sulfur compounds, and high-purity isolation techniques.[1]
Retrosynthetic Analysis
To ensure high yield and regioselectivity, the synthesis is best approached via the Thiosemicarbazide Route . This avoids the lower yields often associated with direct alkylation of pre-formed thiadiazole rings.
Figure 1: Retrosynthetic strategy dissecting the target molecule into accessible precursors: butyl isothiocyanate and hydrazine.
Mechanistic Pathway
Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a dithiocarbazate intermediate. The basic environment is crucial to maintain the nucleophilicity of the hydrazine moiety and facilitate the final ring closure.
Key Mechanistic Insight: The reaction involves a nucleophilic attack of the thiosemicarbazide's hydrazine nitrogen (N2) onto the electrophilic carbon of CS₂. This is followed by an intramolecular attack by the sulfur, eliminating H₂S to form the aromatic ring.
Figure 2: Step-wise mechanistic flow from the linear thiosemicarbazide to the cyclic thiadiazole.
Experimental Protocols
Phase 1: Synthesis of 4-Butylthiosemicarbazide
Note: If 4-butylthiosemicarbazide is commercially available, skip to Phase 2.[1] However, in-situ preparation ensures freshness and purity.[1]
Reagents:
-
Butyl isothiocyanate (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
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Ethanol (Absolute)[2]
Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stir bar.
-
Solvation: Dissolve Hydrazine hydrate (1.1 eq) in absolute ethanol (5 mL per gram of hydrazine) and cool to 0–5°C in an ice bath.
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Addition: Add Butyl isothiocyanate (1.0 eq) dropwise over 30 minutes. The reaction is exothermic; maintain temperature below 10°C to prevent side reactions.
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Reaction: Once addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. A white precipitate (the thiosemicarbazide) typically forms.
-
Isolation: Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Checkpoint: Verify MP (Literature range for similar alkyl derivatives: 90–100°C).
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Phase 2: Cyclization to 5-Butylamino-1,3,4-thiadiazole-2-thiol
This is the critical ring-closing step.[1]
Reagents Table:
| Reagent | Equivalents | Role |
| 4-Butylthiosemicarbazide | 1.0 eq | Precursor |
| Carbon Disulfide (CS₂) | 1.2 eq | Cyclizing Agent |
| Potassium Hydroxide (KOH) | 1.5 eq | Base Catalyst |
| Ethanol (95%) | Solvent (10 volumes) | Medium |
Detailed Procedure:
-
Preparation: In a round-bottom flask, dissolve KOH (1.5 eq) in Ethanol. Add the 4-Butylthiosemicarbazide (1.0 eq) synthesized in Phase 1.[1]
-
CS₂ Addition: Add Carbon Disulfide (1.2 eq) slowly.
-
Expert Note: CS₂ is highly flammable and volatile. Perform this step in a well-ventilated fume hood.[1]
-
-
Reflux: Heat the mixture to reflux (approx. 78–80°C) for 6–8 hours . The evolution of H₂S gas (rotten egg smell) indicates the reaction is progressing.
-
Safety: Trap evolved H₂S in a bleach or NaOH scrubber; do not vent directly if possible.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (remove ~70% of ethanol).
-
Dilute the residue with distilled water.[3]
-
Acidification: Acidify the solution carefully with 10% HCl to pH 2–3. The product will precipitate as a solid.
-
-
Purification:
Characterization & Quality Control
To validate the synthesis, the following analytical data must be obtained.
| Technique | Expected Signal / Observation | Interpretation |
| Melting Point | 180–200°C (Range varies by isomer) | Sharp range indicates high purity.[1] |
| IR Spectroscopy | 3100–3300 cm⁻¹ (NH stretch)2550–2600 cm⁻¹ (SH stretch, weak)1620 cm⁻¹ (C=N) | Confirms amine and thiol functionalities. Note: SH stretch may be faint due to thione tautomer.[1] |
| ¹H NMR (DMSO-d₆) | δ 0.9 (t, 3H, CH₃)δ 1.3–1.5 (m, 4H, CH₂)δ 3.2 (q, 2H, N-CH₂)δ 7.0–8.0 (br s, NH)δ 13.0–13.5 (br s, SH) | Confirms butyl chain integrity and presence of exchangeable protons (NH/SH). |
| Mass Spectrometry | [M+H]⁺ = 190.3 | Confirms molecular weight. |
Tautomerism Note: The product exists in equilibrium between the thiol form (A) and the thione form (B). In the solid state and polar solvents (like DMSO), the thione form often predominates.
-
Form A: 5-(butylamino)-1,3,4-thiadiazole-2-thiol[1]
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Form B: 5-(butylamino)-1,3,4-thiadiazole-2(3H)-thione[1]
-
Implication: In NMR, the SH proton may appear very broad or be shifted significantly depending on the solvent.
Expertise & Experience: Optimization & Troubleshooting
Handling Carbon Disulfide (CS₂)[6][7][8][9][10]
-
Problem: CS₂ is extremely volatile (bp 46°C) and can escape the reaction vessel before reacting.
-
Solution: Use a highly efficient reflux condenser (double-surface or dimpled).[1] Add CS₂ through the top of the condenser if possible, or use a pressure-equalizing dropping funnel.[1]
Yield Optimization
-
Base Concentration: While 1.0 eq of base is theoretically sufficient, using 1.5 eq of KOH ensures the thiosemicarbazide is fully deprotonated, driving the nucleophilic attack on CS₂.
-
Reaction Time: If TLC shows unreacted intermediate after 6 hours, extend reflux to 12 hours. The cyclization is the rate-limiting step.[1]
Purification Challenges
-
Oily Products: If the product oils out upon acidification, decant the aqueous layer and triturate the oil with cold diethyl ether or hexane to induce crystallization.
Safety & Hazards
-
Carbon Disulfide: Neurotoxic, teratogenic, and has an auto-ignition temperature of just 90°C. Use a water bath, never a hot plate or open flame.
-
Hydrogen Sulfide (H₂S): A byproduct of the reaction. It is highly toxic and desensitizes the sense of smell. Work in a high-efficiency fume hood.
-
Thiols: The product has a potent, disagreeable odor. Clean all glassware with a bleach solution to oxidize sulfur residues before removing them from the hood.
References
-
Synthesis of 5-amino-1,3,4-thiadiazole-2-thiol derivatives
-
Drapak, I. V., et al. "Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives."[1] Journal of Organic and Pharmaceutical Chemistry, 2025.
-
-
General Cyclization Protocols (Guha Method)
-
Ahmed, B., et al. "Synthesis of new imine derivatives of 5-amino-1,3,4-thiadiazole-2-thiol."[1] Connect Journals, Review of 1,3,4-Thiadiazole-2-thiones.
-
-
Reactivity of Carbon Disulfide
-
Characterization of Thiadiazole Thiols
-
"Synthesis and Characterization of 5-Amino-1,3,4-Thiadiazole-2-thiol and its Amine Group Derivatives." Journal of Global Pharma Technology.
-
Sources
- 1. echemi.com [echemi.com]
- 2. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 3. chemmethod.com [chemmethod.com]
- 4. US3824246A - Process for the preparation of 2-substituted-1,3,4-thiadiazole-5-thiols - Google Patents [patents.google.com]
- 5. Carbon disulfide (CS2): chemistry and reaction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Carbon disulfide - Wikipedia [en.wikipedia.org]
